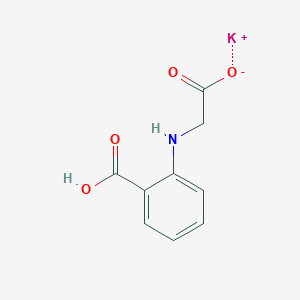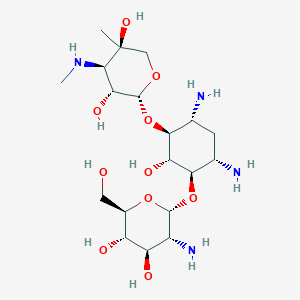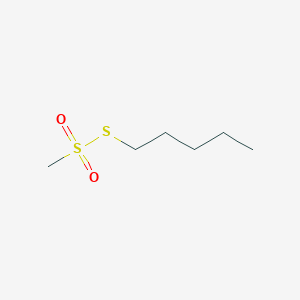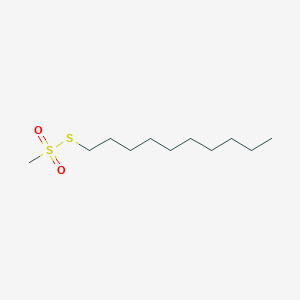
N-(2-Carboxyphenyl)glycine Monopotassium Salt
説明
Synthesis Analysis The synthesis of N-(2-Carboxyphenyl)glycine Monopotassium Salt involves accelerated methodologies to incorporate N-aryl glycines into peptoids. A significant advancement was achieved by incorporating halophilic silver salts into the displacement reaction of aniline submonomers, leading to a 76-fold rate acceleration. This process enabled the rapid synthesis of a wide variety of N-aryl glycine-rich peptoid oligomers at room temperature, showcasing the chemical diversity and structure-inducing propensities of N-aryl glycines (Proulx et al., 2015).
Molecular Structure Analysis The molecular structure of N-(2-Carboxyphenyl)glycine and related compounds has been extensively studied through X-ray diffraction and crystallography. For instance, the crystal and molecular structure of N-carboxy anhydride (NCA) of glycine was determined, providing insights into the dimer formation and hydrogen bonding within the crystals, which is crucial for understanding the structural basis of N-(2-Carboxyphenyl)glycine compounds (Kanazawa et al., 1976).
Chemical Reactions and Properties The reactivity and chemical properties of N-(2-Carboxyphenyl)glycine derivatives, including their monopotassium salt, have been explored through the synthesis of coordination polymers. These studies show the versatility of N-(2-Carboxyphenyl)glycine as a building block in constructing polymers with diverse structures by varying reaction conditions, such as pH and temperature (Ma et al., 2008).
Physical Properties Analysis The physical properties, particularly the crystallization behavior and polymorphism of glycine and its derivatives, have been the subject of detailed investigations. These studies reveal how small amounts of carboxylic acids influence glycine's polymorphism, leading to the formation of different salts and co-crystals under various crystallization techniques (Losev et al., 2013).
Chemical Properties Analysis Further analysis of the chemical properties of N-(2-Carboxyphenyl)glycine derivatives includes the synthesis and characterization of novel ligands and their metal complexes. These studies provide insights into the coordination chemistry, supramolecular structures, and potential applications of these compounds in various fields (Ma et al., 2008; Ma et al., 2009).
科学的研究の応用
Coordination Polymers and Structural Chemistry
N-(2-Carboxyphenyl)glycine monopotassium salt and its derivatives are extensively studied in the field of coordination chemistry. They are used to construct various coordination architectures by reacting with metal salts and flexible ligands. These coordination polymers exhibit structural diversity and are influenced by ligand isomerism effects and metal-directed assembly. For instance, complexes formed with Cu(II), Mn(II), or Co(II) salts showcase a variety of structures, such as chains, layers, and different pore structures (Ma et al., 2009).
Synthesis and Polymerization
N-Aryl glycines, a class that includes N-(2-Carboxyphenyl)glycine monopotassium salt, are prominent in the synthesis of peptoids and polypeptoids. These compounds are characterized by their strong structure-inducing propensities. Advances in synthesis methods have significantly improved the efficiency of incorporating N-aryl glycine monomers into peptoids, opening new avenues for creating diverse polymers with specific properties. For example, the acceleration of the displacement reaction using aniline submonomers has been achieved, facilitating the rapid synthesis of N-aryl glycine-rich peptoid oligomers (Proulx et al., 2015). Moreover, N-substituted glycine N-thiocarboxyanhydrides have been utilized to synthesize thermoresponsive copolypeptoids with tunable properties, making them promising materials for biomedical applications (Tao et al., 2015).
Biological Activities and Applications
The derivatives of N-(2-Carboxyphenyl)glycine monopotassium salt exhibit various biological activities, making them relevant in fields like microbiology and plant biology. For instance, alanine and glycine derivatives of quaternary ammonium salts (QASs) show potent antimicrobial activity against a range of micro-organisms, highlighting their potential as disinfectants or preservatives (Rewak-Soroczynska et al., 2019). Additionally, the expression of genes related to glycine betaine synthesis in plants, such as the plastid-expressed choline monooxygenase gene, has been linked to improved tolerance to abiotic stresses like salinity and drought, indicating the role of these compounds in enhancing plant resilience (Zhang et al., 2008).
特性
IUPAC Name |
potassium;2-(2-carboxyanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4.K/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14;/h1-4,10H,5H2,(H,11,12)(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYVLQVTUHSBAT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8KNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409864 | |
| Record name | N-(2-Carboxyphenyl)glycine Monopotassium Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Carboxyphenyl)glycine Monopotassium Salt | |
CAS RN |
22979-96-0 | |
| Record name | N-(2-Carboxyphenyl)glycine Monopotassium Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)
![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)





![N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B14305.png)




